Radical Anion Excited-State Lifetime: TrCA vs. DCA
The radical anion of 2,9,10-tricyanoanthracene (TrCA˙⁻) exhibits an excited-state lifetime of 3–5 ps in acetonitrile, measured directly by pump–probe transient electronic absorption spectroscopy. This value is at least three orders of magnitude shorter than the nanosecond lifetime previously inferred for the 9,10-dicyanoanthracene radical anion (DCA˙⁻) from indirect measurements, a discrepancy that the authors attribute to efficient non-radiative deactivation via D₁/D₀ conical intersections facilitated by enhanced conformational flexibility in the radical anion state [1].
| Evidence Dimension | Radical anion excited-state lifetime (τ) in solution at room temperature |
|---|---|
| Target Compound Data | τ ≈ 3–5 ps (TrCA˙⁻) |
| Comparator Or Baseline | DCA˙⁻: previously reported as nanosecond range (indirect); actual direct measurement yields comparably ultra-short lifetime for all three cyanoanthracene radical anions investigated |
| Quantified Difference | At least 10³-fold reduction from previously assumed DCA˙⁻ nanosecond lifetime to the directly measured 3–5 ps regime |
| Conditions | Photoinduced electron transfer in acetonitrile (ACN); pump–probe and pump–pump probe transient electronic absorption spectroscopy (PCCP, 2022) |
Why This Matters
Procurement of TrCA rather than DCA is essential for photoredox applications where radical anion excited-state reactivity must be accurately predicted; reliance on the widely circulated but erroneous nanosecond DCA˙⁻ lifetime can misdirect catalyst design efforts.
- [1] J. S. Beckwith, A. Aster, E. Vauthey. The excited-state dynamics of the radical anions of cyanoanthracenes. Phys. Chem. Chem. Phys., 2022, 24, 568–577. View Source
